[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid
Overview
Description
[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a fluoro-benzylcarbamoyl group and an acetic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the fluoro-benzylcarbamoyl group through a nucleophilic substitution reaction. The final step involves the addition of the acetic acid moiety under acidic or basic conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluoro-benzylcarbamoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- **[4-Fluoro-benzylcarbamoyl]-pyridine
- **[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-propionic acid
- **[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-butyric acid
Uniqueness
Compared to similar compounds, [5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid stands out due to its specific substitution pattern and functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[5-[(4-fluorophenyl)methylcarbamoyl]-2-oxopyridin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c16-12-4-1-10(2-5-12)7-17-15(22)11-3-6-13(19)18(8-11)9-14(20)21/h1-6,8H,7,9H2,(H,17,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNENDGPCJPIQDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN(C(=O)C=C2)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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